molecular formula C19H16O4 B14492601 Dimethyl 3-phenyl-1H-indene-1,2-dicarboxylate CAS No. 64362-29-4

Dimethyl 3-phenyl-1H-indene-1,2-dicarboxylate

Cat. No.: B14492601
CAS No.: 64362-29-4
M. Wt: 308.3 g/mol
InChI Key: IQZAQEVOBHHERU-UHFFFAOYSA-N
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Description

Dimethyl 3-phenyl-1H-indene-1,2-dicarboxylate is an organic compound characterized by its unique indene structureIt is known for its stability and the ability to undergo various chemical reactions, making it a valuable compound in synthetic chemistry .

Preparation Methods

The synthesis of Dimethyl 3-phenyl-1H-indene-1,2-dicarboxylate typically involves the reaction of indene derivatives with appropriate reagents under controlled conditions. One common method includes the esterification of 3-phenyl-1H-indene-1,2-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

Dimethyl 3-phenyl-1H-indene-1,2-dicarboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

Dimethyl 3-phenyl-1H-indene-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Dimethyl 3-phenyl-1H-indene-1,2-dicarboxylate exerts its effects is primarily through its ability to participate in various chemical reactions. Its molecular structure allows it to interact with different molecular targets, facilitating the formation of new bonds and the modification of existing ones. The pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Dimethyl 3-phenyl-1H-indene-1,2-dicarboxylate can be compared with other indene derivatives such as:

Properties

CAS No.

64362-29-4

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

dimethyl 3-phenyl-1H-indene-1,2-dicarboxylate

InChI

InChI=1S/C19H16O4/c1-22-18(20)16-14-11-7-6-10-13(14)15(17(16)19(21)23-2)12-8-4-3-5-9-12/h3-11,16H,1-2H3

InChI Key

IQZAQEVOBHHERU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2=CC=CC=C2C(=C1C(=O)OC)C3=CC=CC=C3

Origin of Product

United States

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